Welcome to the BenchChem Online Store!
molecular formula C12H18O3 B8612261 (3,4-Dimethoxy-5-propylphenyl)methanol CAS No. 99423-91-3

(3,4-Dimethoxy-5-propylphenyl)methanol

Cat. No. B8612261
M. Wt: 210.27 g/mol
InChI Key: PIWRUZULPJJKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07691843B2

Procedure details

To a stirred solution of methyl 3,4-dimethoxy-5-propylbenzoic acid methyl ester (Example 1, Step 4, 6.0 g, 25.2 mmol) in DCM (400 mL) at −78° C. was added DIBAH (1.0 M in toluene, 76 mL, 76 mmol). The reaction mixture was stirred at −78° C. for 30 min then quenched with EtOAc (50 mL). The quenched reaction was warmed to room temperature then treated with 1:1 saturated aqueous potassium tartrate/saturated aqueous sodium bicarbonate (400 mL). The biphasic mixture was stirred vigorously for 30 min then the layers separated. The aqueous layer was extracted with EtOAc (300 mL), then the combined organic layer was dried over MgSO4, and concentrated to give 3,4-dimethoxy-5-propylbenzylalcohol (5.42 g, 100% yield). The product was used without further purification.
Name
methyl 3,4-dimethoxy-5-propylbenzoic acid methyl ester
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
potassium tartrate
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([CH2:10][CH2:11][CH3:12])[C:7]([O:13][CH3:14])=[C:6]([O:15][CH3:16])[C:5]=1C.CC(C[AlH]CC(C)C)C.C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[K+]>C(Cl)Cl>[CH3:16][O:15][C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([CH2:10][CH2:11][CH3:12])[C:7]=1[O:13][CH3:14])[CH2:3][OH:2] |f:2.3.4|

Inputs

Step One
Name
methyl 3,4-dimethoxy-5-propylbenzoic acid methyl ester
Quantity
6 g
Type
reactant
Smiles
COC(C1=C(C(=C(C(=C1)CCC)OC)OC)C)=O
Name
Quantity
76 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
potassium tartrate
Quantity
400 mL
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched with EtOAc (50 mL)
CUSTOM
Type
CUSTOM
Details
The quenched reaction
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to room temperature
STIRRING
Type
STIRRING
Details
The biphasic mixture was stirred vigorously for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C(CO)C=C(C1OC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.42 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.